
Didecyl 2,2,4-trimethyladipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyl 2,2,4-trimethyladipate: is an organic compound with the molecular formula C29H56O4. It is a diester derived from 2,2,4-trimethyladipic acid and decanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Didecyl 2,2,4-trimethyladipate is synthesized through the esterification reaction between 2,2,4-trimethyladipic acid and decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to increase the reaction rate. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Didecyl 2,2,4-trimethyladipate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters with different functional groups.
Applications De Recherche Scientifique
Chemistry: Didecyl 2,2,4-trimethyladipate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers. It is also used as a solvent in various chemical reactions.
Biology: In biological research, this compound is used as a component in the formulation of certain biochemical assays and experiments.
Medicine: While not commonly used directly in medicine, this compound can be found in certain pharmaceutical formulations as an excipient to improve the solubility and stability of active ingredients.
Industry: In the industrial sector, this compound is used as a lubricant and a plasticizer in the production of various materials, including plastics and rubbers.
Mécanisme D'action
The mechanism of action of didecyl 2,2,4-trimethyladipate primarily involves its role as a plasticizer and solvent. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. As a solvent, it can dissolve various organic compounds, facilitating chemical reactions and processes.
Comparaison Avec Des Composés Similaires
Dioctyl adipate: Another diester used as a plasticizer with similar properties but different molecular structure.
Diisodecyl adipate: Similar in function but with a different branching in the alkyl chains.
Dibutyl adipate: A smaller diester used in similar applications but with different physical properties.
Uniqueness: Didecyl 2,2,4-trimethyladipate is unique due to its specific molecular structure, which provides a balance of flexibility and stability in its applications. Its branched structure from the 2,2,4-trimethyladipic acid contributes to its distinct properties compared to linear adipates.
Propriétés
Numéro CAS |
68426-01-7 |
|---|---|
Formule moléculaire |
C29H56O4 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
didecyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C29H56O4/c1-6-8-10-12-14-16-18-20-22-32-27(30)24-26(3)25-29(4,5)28(31)33-23-21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |
Clé InChI |
ULIAJZKJMGCSRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)

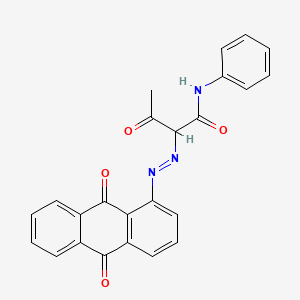
![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)

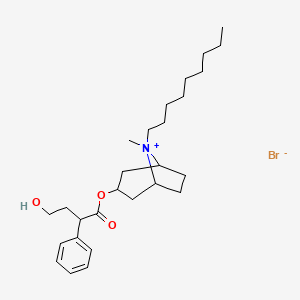
![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
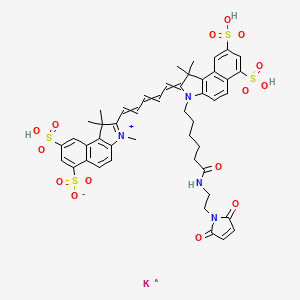
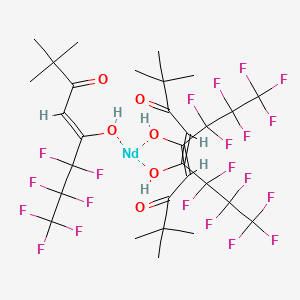
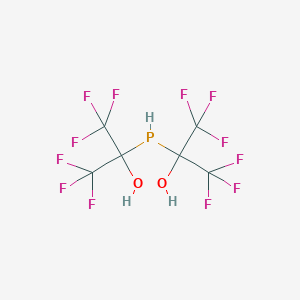
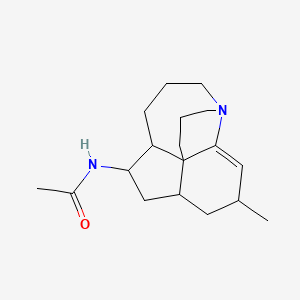
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)

